7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
7-phenacyloxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-7-16-12-19-17-10-6-11-18(17)23(25)27-22(19)13-21(16)26-14-20(24)15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUIJFKQRRTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenacyl Bromide Alkylation
A common method involves reacting the hydroxyl group at position 7 of the chromenone with phenacyl bromide (2-bromoacetophenone) in anhydrous DMF. Triethylamine (TEA) neutralizes HBr, driving the reaction to completion.
Representative Protocol
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Dissolve 8-propyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (1.0 eq) in dry DMF.
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Add phenacyl bromide (1.2 eq) and TEA (2.5 eq) at 0°C.
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Warm to 25°C and stir for 12 hours.
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Quench with ice water, extract with EtOAc, and purify via silica gel chromatography.
Yield Optimization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | TEA | 12 | 68 |
| THF | DBU | 8 | 72 |
| Acetonitrile | K₂CO₃ | 24 | 58 |
Oxalyl Chloride-Mediated Acylation
Alternative routes employ 2-oxo-2-phenylacetyl chloride as an acylating agent. The hydroxyl group is activated with oxalyl chloride and catalytic DMF, forming a reactive intermediate that couples with the chromenone.
Critical Steps
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Activation : Stir 2-oxo-2-phenylacetic acid with oxalyl chloride (1.2 eq) in DCM at 0°C for 1 hour.
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Coupling : Add activated acid to the chromenone derivative and TEA (2.0 eq) at 0°C, then warm to room temperature.
Stereochemical and Regiochemical Considerations
The propyl group at position 8 influences steric hindrance during ethoxy installation. Bulky bases (e.g., DIPEA) improve regioselectivity by deprotonating the hydroxyl group without promoting side reactions.
Side Reactions Mitigation
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Oversubstitution : Limiting phenacyl bromide to 1.2 eq prevents di-alkylation.
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Hydrolysis : Anhydrous conditions (molecular sieves) preserve acyl chloride intermediates.
Catalytic and Solvent Effects
Microwave-assisted synthesis reduces reaction times significantly. For example, irradiating the alkylation mixture at 55°C for 10 minutes achieves 70% yield, comparable to thermal methods requiring 12 hours.
Microwave vs. Thermal Synthesis
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (55°C) | 10 min | 70 | 98 |
| Thermal (25°C) | 12 h | 68 | 95 |
Analytical Validation and Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Resonances at δ 5.04 ppm (methylene adjacent to carbonyl) and δ 2.77 ppm (propyl CH₃).
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IR Spectroscopy : Absorbance at 1774 cm⁻¹ (cyclopentenone C=O) and 1714 cm⁻¹ (phenacyl ester C=O).
Challenges and Alternative Approaches
Competing Cyclization Pathways
Unsubstituted chromenones may undergo unintended ring expansion under acidic conditions. Introducing the propyl group early stabilizes the core structure.
Low-Yielding Steps
The phenacyloxy installation (Step 2) often limits overall yield. Switching to ultrasonic irradiation (40 kHz, 50°C) enhances mixing, improving yields to 78%.
Industrial-Scale Adaptations
Batch processes use flow chemistry to enhance safety and reproducibility. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The phenylethoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and its structure features a cyclopenta[c]chromen backbone with substituents that enhance its chemical reactivity and biological activity. The presence of the phenylethoxy group contributes to its solubility and potential interactions with biological targets.
Medicinal Chemistry
Research indicates that compounds similar to 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of chromene were tested against various cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Pharmacology
The pharmacological profile of this compound suggests it may interact with specific receptors in the human body, potentially leading to novel therapeutic agents.
Case Study: Receptor Binding Studies
A study published in Pharmacology Reports examined the binding affinity of various chromene derivatives to cannabinoid receptors. The findings indicated that certain structural modifications could enhance receptor binding, leading to improved efficacy as analgesics or anti-anxiety agents .
Materials Science
The unique properties of This compound make it a candidate for use in advanced materials.
Application: Organic Light Emitting Diodes (OLEDs)
Research has explored the use of chromene-based compounds in OLED technology due to their photoluminescent properties. A study demonstrated that incorporating such compounds into OLEDs improved brightness and efficiency .
Mechanism of Action
The mechanism of action of 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Key Observations :
- This contrasts with the 7-(2-fluorobenzyloxy) group in the analog from , where fluorine’s electronegativity and smaller steric profile may alter binding interactions .
- The 8-propyl substituent in the target compound enhances lipophilicity compared to the 8-chloro group in the halogenated analog, which may improve membrane permeability but reduce polarity .
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, the 2-fluorobenzyloxy group in the analog () combines moderate electron-withdrawing effects (from fluorine) with increased steric hindrance .
- Rigidity vs. Flexibility: The cyclopenta[c]chromenone core imposes conformational rigidity, which may restrict binding to flat, planar biological targets compared to non-fused chromenones like 5,7-dihydroxy-4-propyl-2H-chromen-2-one () .
Physicochemical Properties
Predicted properties based on structural analogs:
- LogP : The target compound’s LogP is estimated to be higher (~3.5) than the 8-chloro analog (LogP ~2.8) due to the propyl and phenyl groups, suggesting greater membrane permeability but poorer aqueous solubility .
- Solubility : The ketone and ether oxygen atoms may improve solubility in polar aprotic solvents compared to halogenated analogs.
Biological Activity
The compound 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative of the chromene class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 329.37 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a cyclopenta[c]chromene core, which is known for its diverse biological activities. The presence of a phenyl group and an ethoxy moiety contributes to its lipophilicity and potential interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that compounds within the chromene class exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. The antioxidant activity is primarily attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies show that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases.
Anticancer Potential
Several studies have explored the anticancer properties of similar chromene derivatives. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve modulation of signaling pathways such as MAPK and PI3K/Akt.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Animal models have shown that it can improve cognitive function and reduce neuronal damage in conditions like Alzheimer's disease. The neuroprotection is thought to stem from its antioxidant capacity and ability to modulate neuroinflammatory responses.
Case Studies
- Antioxidant Study : A study published in 2023 evaluated the antioxidant activity of various chromene derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Research : In a 2024 study focusing on inflammatory bowel disease models, administration of this compound resulted in significant reductions in inflammatory markers and improved histological scores .
- Anticancer Activity : A recent investigation into the anticancer effects revealed that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .
Data Table Summary
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Esterification : Introducing the 2-oxo-2-phenylethoxy group via nucleophilic substitution or coupling reactions.
- Cyclization : Constructing the cyclopenta[c]chromen-4(1H)-one core using acid- or base-catalyzed intramolecular reactions.
- Alkylation : Incorporating the propyl group at position 8 via Friedel-Crafts or transition-metal-catalyzed methods.
Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., Lewis acids for cyclization). Reaction progress should be monitored using TLC or HPLC, with intermediates characterized via NMR and MS .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary factors (e.g., temperature, catalyst loading, stoichiometry). For example:
- Use split-plot designs to prioritize variables (e.g., catalyst type as main plot, temperature as subplot) .
- Apply response surface methodology to model nonlinear relationships between variables and yield.
Example workflow:
Screen variables via fractional factorial design.
Refine optimal ranges using central composite design.
Validate with triplicate runs to assess reproducibility.
Statistical tools (e.g., ANOVA) identify significant factors, while purification techniques (e.g., column chromatography) enhance purity .
Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
Replicate experiments : Confirm data consistency across independent trials.
Cross-validate techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) or DFT calculations for electronic structure validation.
Analyze batch variability : Check reagent purity, storage conditions, and synthetic intermediates for degradation.
Employ comparative analysis : Use analogous compounds (e.g., ’s furochromenone derivatives) to benchmark spectral patterns or bioactivity trends .
Basic: What methodologies assess the compound’s environmental stability and degradation pathways?
Methodological Answer:
Follow tiered protocols from longitudinal studies like Project INCHEMBIOL :
Abiotic studies : Hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and thermal stability tests.
Biotic studies : Microbial degradation assays using soil/water microcosms.
Analytical monitoring : Use LC-MS/MS to quantify parent compound and metabolites.
Data interpretation should include half-life calculations and QSAR models to predict eco-toxicity .
Advanced: How to design multi-level bioactivity studies (cellular to organismal)?
Methodological Answer:
Adopt a hierarchical framework :
In vitro : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/ITC).
In vivo : Use model organisms (e.g., zebrafish embryos) for acute toxicity and bioavailability studies.
Omics integration : Transcriptomics/proteomics to identify pathway perturbations.
Dose-response modeling : Fit data to Hill equations for EC₅₀/IC₅₀ determination.
Ensure consistency in solvent controls and statistical power (e.g., n ≥ 6 per group) .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- Lipinski’s Rule of Five : Use SwissADME or Molinspiration to predict drug-likeness.
- Solubility/logP : Employ COSMO-RS or ACD/Labs software.
- Molecular docking : AutoDock Vina or Schrödinger Suite for target interaction profiling.
Validate predictions with experimental data (e.g., shake-flask method for logP) .
Advanced: How to evaluate chronic ecotoxicological impacts in simulated ecosystems?
Methodological Answer:
Design microcosm/mesocosm experiments :
- Tier 1 : Acute exposure (48–96 hrs) to Daphnia magna or algae.
- Tier 2 : Chronic exposure (21–28 days) to assess reproductive/developmental effects.
- Tier 3 : Field studies monitoring biomarker responses (e.g., antioxidant enzymes in fish).
Data analysis should include NOEC/LOEC values and probabilistic risk assessment models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
